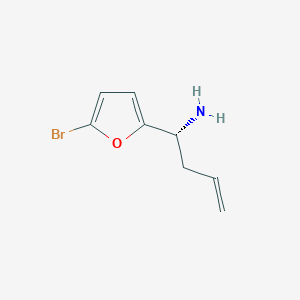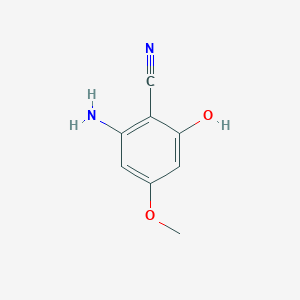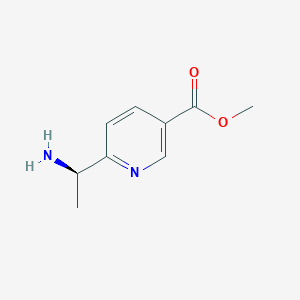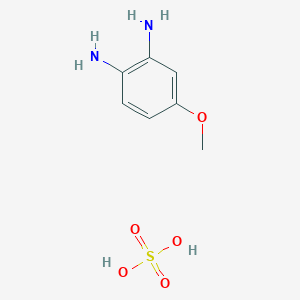![molecular formula C16H18F3N3O4 B15222859 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a benzofuran moiety fused with an imidazopyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the catalytic hydrogenation of benzofuran to form 2,3-dihydrobenzofuran . This intermediate is then subjected to further reactions to introduce the imidazopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes and the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve the use of robust catalysts and controlled reaction conditions to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydrobenzofuran: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Imidazopyrazines: A class of compounds with similar ring structures but different substituents, leading to varied properties and applications.
Benzofuran derivatives: Compounds with modifications to the benzofuran moiety, offering different biological and chemical properties.
Uniqueness
What sets 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one apart is its combination of the benzofuran and imidazopyrazine rings, which provides a unique set of chemical and biological properties
Propiedades
Fórmula molecular |
C16H18F3N3O4 |
|---|---|
Peso molecular |
373.33 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17N3O2.C2HF3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13;3-2(4,5)1(6)7/h1-2,7,12,15H,3-6,8-9H2;(H,6,7) |
Clave InChI |
SGILOIYJHSNTDW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)


![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)




